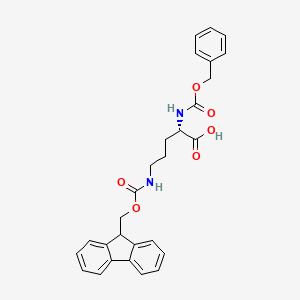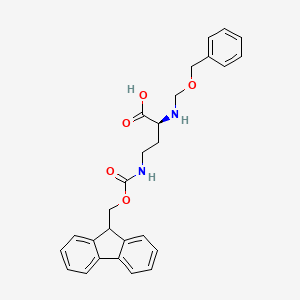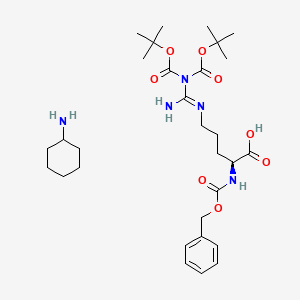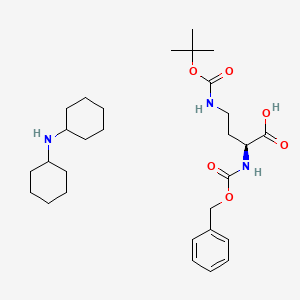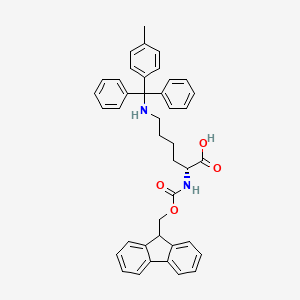
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Übersicht
Beschreibung
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a biotinylated amino acid derivative of the amino acid lysine. It is a synthetic amino acid that can be used for a variety of laboratory applications, such as for protein synthesis and for the study of protein-protein interactions. Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a useful tool for researchers because of its biotinylation, which allows for the selective labeling of proteins, enzymes, and other molecules.
Wissenschaftliche Forschungsanwendungen
Use in Supramolecular Gels :
- Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is used in the creation of supramolecular hydrogels for biomedical applications due to its biocompatible and biodegradable properties. These hydrogels have been studied for their antimicrobial activity, particularly when incorporated with colloidal and ionic silver mixtures (Croitoriu et al., 2021).
Synthesis of Branched and Cyclic Peptides :
- This compound is a valuable building block for the synthesis of branched and cyclic peptides, as well as for modifying peptides with dye labels, biotin, and other functional groups (Tong & Hong, 2001).
Labeling Strategies for Peptides :
- It is used in strategies for synthesizing biotin-labeled peptides, important for studies involving peptide trafficking, binding studies, and receptor cross-linking (Bibbs et al., 2000).
Formation of Extracellular Matrix-like Hydrogels :
- Fmoc-Lys(biotinyl-e-aminocaproyl)-OH contributes to the formation of extracellular matrix-like hydrogels when combined with other components, showing potential for biomedical applications like cell culture substrates (Nita et al., 2022).
Development of Antibacterial and Anti-inflammatory Materials :
- The compound plays a role in the development of peptide- and amino-acid-based nanotechnology, particularly in creating antibacterial and anti-inflammatory materials (Schnaider et al., 2019).
Synthesis of Fluorescently Labeled Glycopeptides :
- It is used in the methodology for synthesizing fluorescently labeled glycopeptides, especially useful for biological evaluation (Kowalczyk et al., 2009).
Fabrication of Functional Materials :
- Fmoc-modified amino acids and peptides, including Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, serve as simple bio-inspired building blocks for the fabrication of functional materials with potential applications in various fields like drug delivery, therapeutics, and biotemplating (Tao et al., 2016).
Peptide Ligation and Solid-phase Synthesis :
- The compound is used in the synthesis of peptides, particularly in solid-phase synthesis, due to its efficient coupling properties and stability under various conditions (Davies & Al-Jamri, 2002).
Eigenschaften
IUPAC Name |
(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47)/t29-,30-,31-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMKSMUFPMDKA-MEROQGEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









